1-Acetyl-3-hydroxyazetidine
Overview
Description
1-Acetyl-3-hydroxyazetidine is an organic compound with the molecular formula C5H9NO2 and a molecular weight of 115.13 g/mol . It is a four-membered heterocyclic compound containing both a hydroxyl group and an acetyl group.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Acetyl-3-hydroxyazetidine can be synthesized through various methods. One common approach involves the ring closure of appropriately substituted precursors. For example, the reaction of 1,3-dibromopropan-2-ol with a protected nitrogen source, followed by deprotection and acetylation, can yield the desired compound. Another method involves starting from commercially available materials like epichlorohydrin or 3-amino-1-propanol through a series of protection, deprotection, substitution, and cyclization reactions.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting azetidine with acetic anhydride to generate the corresponding ketone compound, which is then reduced to this compound by hydrogenation .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-3-hydroxyazetidine undergoes various chemical reactions due to the presence of the hydroxyl and acetyl groups and the inherent ring strain of the azetidine ring. The hydroxyl group can participate in reactions such as esterification, etherification, and oxidation. The acetyl group can be hydrolyzed to reveal the free amine, which can then undergo acylation, alkylation, and reductive amination. The strained four-membered ring can also undergo ring-opening reactions under specific conditions.
Common Reagents and Conditions:
Esterification: Typically involves reagents like acetic anhydride or acid chlorides in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl group.
Major Products:
Esterification: Produces esters of this compound.
Oxidation: Can lead to the formation of ketones or carboxylic acids.
Hydrolysis: Results in the formation of the free amine derivative.
Scientific Research Applications
1-Acetyl-3-hydroxyazetidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its interaction with nicotinic acetylcholine receptors and cholinesterase enzymes, which are crucial in neurological functions and diseases.
Organic Synthesis: The compound serves as a building block for synthesizing other heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 1-Acetyl-3-hydroxyazetidine involves its interaction with specific molecular targets such as nicotinic acetylcholine receptors and cholinesterase enzymes. These interactions are pivotal in modulating neurological functions and can influence various pathways involved in neurological diseases.
Comparison with Similar Compounds
1-Acetyl-3-thiosemicarbazide: Known for its corrosion inhibition properties.
1-Acetyl-3-carboxamide-β-carboline Derivatives: These compounds have demonstrated promising anticancer activity through intracellular reactive oxygen species scavenging and induction of mitochondria-dependent cell death pathways.
Uniqueness: 1-Acetyl-3-hydroxyazetidine is unique due to its combination of a hydroxyl group and an acetyl group within a strained four-membered ring. This structure imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in both medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
1-(3-hydroxyazetidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-4(7)6-2-5(8)3-6/h5,8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJAIVZAJZXEAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60453699 | |
Record name | 1-ACETYL-3-HYDROXYAZETIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118972-96-6 | |
Record name | 1-(3-Hydroxy-1-azetidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118972-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-ACETYL-3-HYDROXYAZETIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60453699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-hydroxyazetidin-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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